1,2-Didecanoylglycerol

Übersicht

Beschreibung

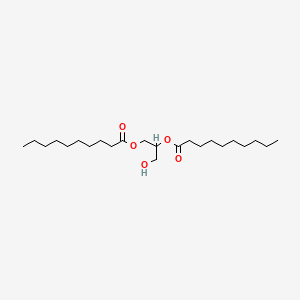

1,2-Didecanoylglycerol is a synthetic diacylglycerol compound with the molecular formula C23H44O5. It is a derivative of glycerol where two hydroxyl groups are esterified with decanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Didecanoylglycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysis, such as lipase-catalyzed esterification, is also explored to achieve higher selectivity and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Didecanoylglycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Decanoic acid and glycerol.

Reduction: Glycerol and decanol.

Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Model Compound in Chemistry

1,2-Didecanoylglycerol is widely used as a model compound to investigate the chemical behavior of diacylglycerols. Its unique structure allows researchers to study various reactions, including oxidation, reduction, and nucleophilic substitution.

In biological systems, DAG acts as a second messenger in signal transduction pathways. It plays a crucial role in activating protein kinase C (PKC), which is involved in several cellular processes such as proliferation, differentiation, and apoptosis .

- Mechanism of Action : DAG binds to the regulatory domain of PKC, facilitating its translocation to the cell membrane where it phosphorylates target proteins.

Cancer Research

DAG has been investigated for its potential role as a tumor promoter in mouse skin models. Studies have shown that it can induce epidermal hyperplasia and stimulate ornithine decarboxylase (ODC) activity, which is associated with cell proliferation .

- Experimental Findings : In one study, mice treated with 5 µmol of DAG exhibited a tumor incidence of 74% after 20 weeks, indicating its effectiveness as a tumor promoter when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

Industrial Applications

DAG is utilized in the formulation of cosmetic products due to its emollient properties and ability to enhance skin penetration. It serves as an intermediate in synthesizing other chemical compounds.

Case Study 1: Tumor Promotion

In a controlled study involving CD-1 mice initiated with DMBA, varying doses of DAG were applied topically. The results indicated that higher doses led to increased tumor incidence and average tumors per mouse compared to lower doses .

- Key Findings :

- 5 µmol DAG : 74% tumor incidence; average of 6 tumors/mouse.

- 2 µmol DAG : 24% tumor incidence; average of 1.1 tumors/mouse.

Case Study 2: PKC Activation

Research evaluating the effects of DAG on PKC activity demonstrated that it effectively stimulates ODC activity but induces only weak hyperplasia compared to TPA. This suggests that while DAG activates key signaling pathways, its tumor-promoting effects may vary depending on dosage and frequency of application .

Wirkmechanismus

1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C. This activation occurs via the binding of the compound to the regulatory domain of the enzyme, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dioctanoylglycerol: Another diacylglycerol with shorter acyl chains.

1,2-Dioleoylglycerol: A diacylglycerol with unsaturated acyl chains.

1,2-Dipalmitoylglycerol: A diacylglycerol with longer saturated acyl chains.

Uniqueness

1,2-Didecanoylglycerol is unique due to its specific chain length, which influences its physical properties and biological activity. Compared to other diacylglycerols, it requires higher concentrations to achieve similar levels of protein kinase C activation, making it a valuable tool for studying the dose-dependent effects of diacylglycerols .

Biologische Aktivität

1,2-Didecanoylglycerol (DAG) is a synthetic lipid compound that functions as a second messenger in various biological processes. It has gained attention for its role in tumor promotion and activation of protein kinase C (PKC). This article reviews the biological activity of this compound, highlighting its effects on skin tumor promotion, PKC activation, and related cellular mechanisms.

- Chemical Formula : C23H44O5

- Molecular Weight : 396.60 g/mol

- CAS Number : 105-62-4

This compound activates PKC, which plays a crucial role in various cellular signaling pathways. The activation of PKC leads to several downstream effects, including:

- Stimulation of ornithine decarboxylase activity.

- Induction of DNA synthesis in epidermal cells.

- Modulation of cell proliferation and differentiation.

Experimental Design

A series of studies have evaluated the tumor-promoting potential of this compound using mouse models. In these studies, mice were initiated with a carcinogen (e.g., 7,12-dimethylbenz[a]anthracene) and subsequently treated with varying doses of this compound to assess tumor incidence and growth.

Key Findings

- Tumor Incidence : In one study, mice treated with 5 µmol of this compound developed tumors in a dose-dependent manner. At 20 weeks, the tumor incidence was 74% with an average of 6 tumors per mouse at this dose .

- Comparison with TPA : When compared to TPA (12-O-tetradecanoylphorbol-13-acetate), which is a known complete tumor promoter, this compound demonstrated similar induction of ornithine decarboxylase activity but did not produce significant morphological changes in the epidermis when applied at lower doses .

| Treatment | Dose | Tumor Incidence (%) | Average Tumors/Mice |

|---|---|---|---|

| TPA | 1 nmol | 28% | Not specified |

| DAG | 5 µmol | 74% | 6.0 |

| DAG | 2 µmol | 24% | 1.1 |

Effects on Protein Kinase C Activity

The activation of PKC by this compound has been shown to decrease cytosolic PKC activity while increasing particulate PKC activity. This shift is associated with marked epidermal hyperplasia and suggests that the compound's effectiveness as a tumor promoter may be influenced by the dosing regimen:

- High Dose Applications : Multiple applications of high doses (10 µmol) resulted in significant decreases in PKC activity and increased hyperplastic responses in the skin .

- Low Dose Applications : Conversely, lower doses applied less frequently showed minimal effects on PKC activity and did not induce hyperplasia or tumor formation .

Case Studies and Clinical Implications

Research has indicated potential implications for human health regarding the use of products containing diacylglycerols. For instance, a study evaluating skin irritation from products containing glyceryl dilaurate (which includes diacylglycerols) found no adverse effects over prolonged use . However, the concern remains regarding their potential to induce hyperplasia or promote tumors when used inappropriately.

Eigenschaften

IUPAC Name |

(2-decanoyloxy-3-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939105 | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17863-69-3 | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.